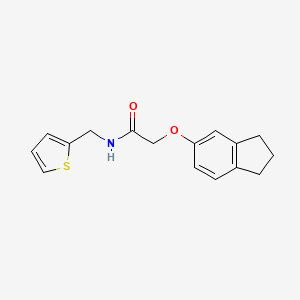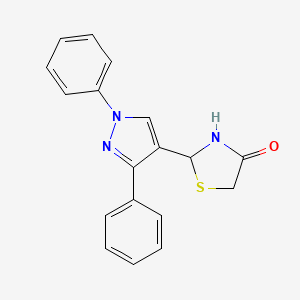![molecular formula C18H18N2O2S2 B5155657 isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. It also induces the expression of various proteins involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate in lab experiments include its high potency and specificity towards cancer cells. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are many future directions for the research and development of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Development of new formulations of the compound to improve its solubility and bioavailability.
4. Investigation of the compound's potential applications in combination with other drugs for the treatment of cancer.
5. Investigation of the compound's potential applications in targeted drug delivery systems.
Conclusion:
In conclusion, Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research and development of this compound could lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction between 6-phenylthieno[2,3-d]pyrimidine-4-amine and isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Aplicaciones Científicas De Investigación
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
propan-2-yl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-18(21)12(3)23-16-14-9-15(13-7-5-4-6-8-13)24-17(14)20-10-19-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMIIZJWYONQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)
![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)

![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)